N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide
Description
N-[7-(3,4-Dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide is a synthetic small molecule featuring a tetrahydroquinazolinone core substituted with a 3,4-dimethoxyphenyl group at the 7-position and a branched 2-ethylbutanamide moiety at the 2-position. This compound is hypothesized to target kinase or protease enzymes due to structural similarities with known inhibitors .
Properties
IUPAC Name |
N-[7-(3,4-dimethoxyphenyl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]-2-ethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-5-13(6-2)21(27)25-22-23-12-16-17(24-22)9-15(10-18(16)26)14-7-8-19(28-3)20(11-14)29-4/h7-8,11-13,15H,5-6,9-10H2,1-4H3,(H,23,24,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFGMXQCBFQFQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NC=C2C(=N1)CC(CC2=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide typically involves multiple steps. One common method starts with the preparation of the quinazolinone core, followed by the introduction of the dimethoxyphenyl group and the ethylbutanamide side chain. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The process may include steps such as crystallization, filtration, and purification to achieve the final product. The use of advanced techniques like high-performance liquid chromatography (HPLC) can be employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products, depending on the nucleophile used.
Scientific Research Applications
N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can serve as a probe to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in targeting specific molecular pathways.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Substituent Variations
a. 3,5-Dimethoxy-N-[7-(4-Methylphenyl)-5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-yl]Benzamide
- Structural Differences: Phenyl Substituents: 3,5-Dimethoxy vs. 3,4-dimethoxy in the target compound. Acyl Group: Benzamide (flat aromatic ring) vs. 2-ethylbutanamide (branched aliphatic chain). The benzamide group may enhance rigidity but reduce solubility compared to the flexible ethylbutanamide chain.
- Physicochemical Properties :
b. N-[7-(3-Chlorophenyl)-5-Oxo-5,6,7,8-Tetrahydroquinazolin-2-yl]Propanamide
- Structural Differences :
- Phenyl Substituent : 3-Chloro (electron-withdrawing) vs. 3,4-dimethoxy (electron-donating). The chloro group may decrease metabolic stability but enhance electrophilic interactions .
- Acyl Group : Propanamide (shorter chain) vs. 2-ethylbutanamide. The shorter chain reduces steric bulk, possibly improving target engagement but limiting membrane penetration.
- Physicochemical Properties :
c. Pyrido[1,2-a]Pyrimidin-4-one Derivatives (European Patent Compounds)
Comparative Data Table
Pharmacological Implications
- Electron-Donating vs. Withdrawing Groups : The 3,4-dimethoxy substitution in the target compound may favor interactions with polar enzyme pockets compared to the 3-chloro derivative’s hydrophobic interactions .
- Acyl Chain Flexibility : The 2-ethylbutanamide group likely improves bioavailability over rigid benzamide derivatives, as seen in similar kinase inhibitors .
- Heterocyclic Core Impact: Tetrahydroquinazolinone scaffolds are associated with kinase inhibition (e.g., EGFR), whereas pyrido-pyrimidinones are linked to protease targets (e.g., PARP) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
